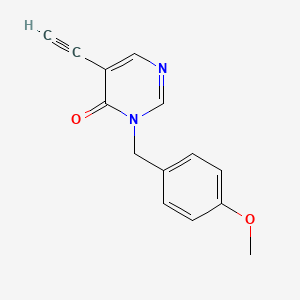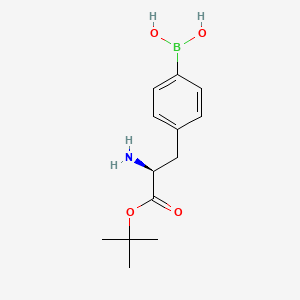
(S)-4-(2-Amino-3-tert-butoxy-3-oxopropyl)phenylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxy group, and a phenylboronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Functional Groups: Protecting groups such as tert-butoxy are introduced to protect reactive sites during subsequent reactions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The phenylboronic acid moiety can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino and tert-butoxy groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the amino and tert-butoxy groups.
4-Aminophenylboronic Acid: Contains an amino group but lacks the tert-butoxy group.
4-(tert-Butoxy)phenylboronic Acid: Contains the tert-butoxy group but lacks the amino group.
Uniqueness
(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
Propriétés
Formule moléculaire |
C13H20BNO4 |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
[4-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)11(15)8-9-4-6-10(7-5-9)14(17)18/h4-7,11,17-18H,8,15H2,1-3H3/t11-/m0/s1 |
Clé InChI |
MZDJXQCZWNNTRA-NSHDSACASA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)

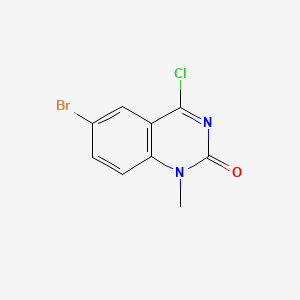
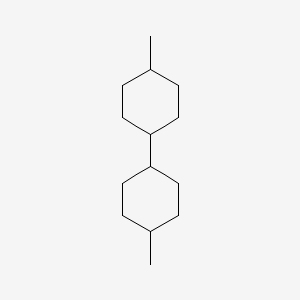


![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
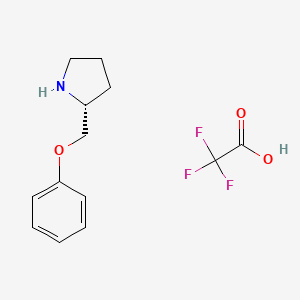
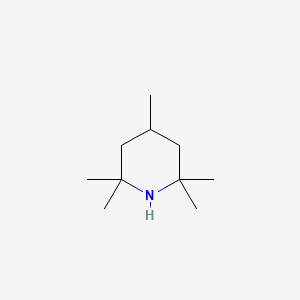
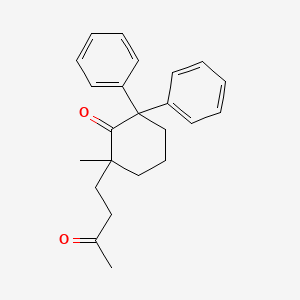
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
